2-Bromo-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane
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Overview
Description
2-Bromo-1,7,7-trimethyl-2-nitrobicyclo[221]heptane is a bicyclic compound characterized by its unique structure, which includes a bromine atom and a nitro group attached to a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane typically involves the bromination of 1,7,7-trimethylbicyclo[2.2.1]heptane followed by nitration. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The nitration step involves the use of nitric acid and sulfuric acid under controlled conditions to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) in suitable solvents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acetic acid.
Major Products
Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.
Reduction: Formation of 2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane.
Oxidation: Formation of various oxidized products depending on the extent of oxidation.
Scientific Research Applications
2-Bromo-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its biological activity and potential as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 2-Bromo-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The bromine and nitro groups can participate in various interactions, including hydrogen bonding and electrostatic interactions, which contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (Camphor): A structurally similar compound with a ketone group instead of bromine and nitro groups.
2-Cyclopropylidene-1,7,7-trimethylbicyclo[2.2.1]heptane: Another bicyclic compound with different substituents.
1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-dione: A compound with two carbonyl groups.
Uniqueness
2-Bromo-1,7,7-trimethyl-2-nitrobicyclo[22
Properties
CAS No. |
10367-38-1 |
---|---|
Molecular Formula |
C10H16BrNO2 |
Molecular Weight |
262.14 g/mol |
IUPAC Name |
2-bromo-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H16BrNO2/c1-8(2)7-4-5-9(8,3)10(11,6-7)12(13)14/h7H,4-6H2,1-3H3 |
InChI Key |
ZMECWAXSLNJELN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)([N+](=O)[O-])Br)C)C |
Origin of Product |
United States |
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